4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
描述
属性
IUPAC Name |
4-(6-bromo-4-oxo-3H-quinazolin-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-7-4-5-9-8(6-7)12(18)15-10(14-9)2-1-3-11(16)17/h4-6H,1-3H2,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXLTMLFOFDVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Step 1: Formation of Benzoxazinone Intermediate
5-Bromoanthranilic acid is reacted with glutaric anhydride in glacial acetic acid under reflux to form 2-(4-carboxybutanamido)-5-bromobenzoic acid . Cyclization of this intermediate in acetic anhydride yields 4-(6-bromo-4-oxo-4H-benzo[d]oxazin-2-yl)butanoic acid .
Reaction Conditions :
-
Glacial acetic acid, reflux for 10 hours.
-
Acetic anhydride, 130–140°C for 1 hour.
Step 2: Quinazolinone Ring Formation
The benzoxazinone intermediate undergoes cyclocondensation with formamide in ethanol under reflux. This step introduces the secondary amine of the quinazolinone ring while retaining the butanoic acid side chain.
Key Observations :
-
Prolonged reflux (4+ hours) ensures complete ring closure.
-
The bromine atom at position 6 remains intact under these conditions.
A modular approach leverages copper-catalyzed cross-coupling to attach pre-functionalized side chains to a brominated quinazolinone core. This method, inspired by imidoylative coupling strategies, offers flexibility in side-chain introduction.
Step 1: Synthesis of 2-Isocyanobenzoate Precursor
5-Bromo-2-isocyanobenzoate is prepared by treating 5-bromoanthranilic acid with phosphorus oxychloride (POCl₃) and triethylamine in dichloromethane. The isocyanide group serves as a coupling handle.
Procedure Highlights :
Step 2: Copper-Mediated Coupling with 4-Aminobutanoic Acid
The 2-isocyanobenzoate reacts with 4-aminobutanoic acid in the presence of Cu(OAc)₂·H₂O and triethylamine. Microwave irradiation (150°C, 20 minutes) facilitates the coupling-cyclization cascade, yielding the target compound.
Optimization Insights :
-
Cu(II) acetate outperforms other copper salts (e.g., CuI, CuBr).
Side-Chain Functionalization via Anhydride-Mediated Acylation
This method introduces the butanoic acid moiety after constructing the quinazolinone core, ideal for late-stage diversification.
Step 1: Synthesis of 6-Bromo-3-aminoquinazolin-4(3H)-one
5-Bromoanthranilic acid is condensed with formamide in ethanol to form the quinazolinone core. Subsequent reaction with benzylamine introduces a primary amine at position 3.
Step 2: Acylation with Glutaric Anhydride
The 3-aminoquinazolinone reacts with glutaric anhydride in dichloromethane, catalyzed by DIPEA. Acidic work-up liberates the free carboxylic acid, yielding the final product.
Critical Parameters :
-
Stoichiometric DIPEA ensures complete acylation.
Comparative Analysis of Synthetic Routes
Analytical Characterization
Spectral data for the target compound aligns with reported quinazolinone derivatives:
-
FT-IR (KBr) : 3417 cm⁻¹ (N–H), 1770 cm⁻¹ (C=O quinazolinone), 1693 cm⁻¹ (C=O acid).
-
¹H NMR (DMSO-d₆) : δ 7.88 (s, 1H, quinazolinone H-5), 2.85–2.65 (m, 4H, butanoic acid CH₂).
-
MS (EI) : m/z 311.00258 [M+H]⁺, consistent with C₁₂H₁₁BrN₂O₃.
Challenges and Optimization Strategies
-
Bromine Stability : All methods successfully retain the bromine substituent, but prolonged heating above 150°C may lead to debromination.
-
Side-Chain Hydrolysis : The butanoic acid group is susceptible to esterification under acidic conditions; neutral work-up protocols are essential.
-
Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (isopropyl alcohol) resolves co-eluting byproducts .
科学研究应用
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Quinazoline derivatives are known to exhibit antitumor activity through various mechanisms, including inhibition of specific kinases involved in cancer cell proliferation. Research has shown that modifications to the quinazoline structure can enhance its efficacy against different types of cancer cells.
Biochemical Research
4-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid serves as a non-ionic organic buffering agent in biological systems. It maintains pH stability in cell cultures, particularly within the range of 6 to 8.5, which is crucial for various biochemical assays and experiments . Its buffering capacity allows researchers to conduct experiments under controlled pH conditions.
Proteomics Research
This compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its ability to modify protein structures or influence protein activity makes it valuable for understanding complex biological processes .
Case Studies and Research Findings
作用机制
The exact mechanism of action of 4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazolinone core is known to bind to various biological targets, potentially inhibiting enzyme activity or altering receptor signaling pathways.
相似化合物的比较
Comparison with Similar Compounds
Structural and Electronic Differences
The bromine atom in 4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid distinguishes it from non-halogenated analogs like 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid.
Physicochemical Properties
Research Findings and Gaps
- Antimicrobial Potential: While the parent compound’s conjugates show activity against X. oryzae and B. Bromine’s role in enhancing activity against resistant strains warrants investigation.
- Therapeutic Limitations: Both compounds are non-pharmaceutical and restricted to research applications, as emphasized by industrial suppliers .
生物活性
4-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is C12H11BrN2O3, with a molecular weight of 311.13 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Quinazoline derivatives often act as inhibitors of specific enzymes involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may inhibit kinases associated with tumor growth.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory responses. The presence of the butanoic acid moiety may enhance its anti-inflammatory effects.
- Antimicrobial Activity : Some studies indicate that quinazoline derivatives possess antimicrobial properties, potentially making this compound effective against certain bacterial strains.
Biological Activity Data Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of 4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid in vitro on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations greater than 10 µM, suggesting potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
Another research focused on the compound's anti-inflammatory properties. The study demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Case Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of the compound against several bacterial strains. The results showed that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
常见问题
Q. What orthogonal techniques validate purity for publication?
- Methodological Answer :
- Multi-Technique Approach : Combine HPLC (retention time), 1H-NMR (integration ratios), and elemental analysis (%C, %H, %N within ±0.4% of theoretical) .
- Impurity Profiling : Use HRMS-TOF to detect trace halogenated contaminants (e.g., residual Br2 or Cl⁻ adducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
